L-アラニン-d7

概要

説明

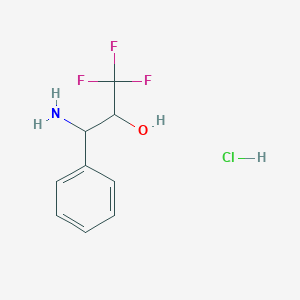

l-Alanine-d7: (L-2-Aminopropionic acid-d7) is a deuterium-labeled form of l-alanine, a non-essential amino acid. This compound is used primarily in scientific research, particularly in studies involving stable isotope labeling. l-Alanine-d7 is involved in sugar and acid metabolism, and it plays a role in increasing immunity and providing energy for muscle tissue, the brain, and the central nervous system.

科学的研究の応用

l-Alanine-d7 is widely used in scientific research due to its stable isotope labeling. It is employed in studies involving metabolic flux analysis, protein labeling, and tracing biochemical pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology, it helps in understanding cellular metabolism and protein function. In medicine, it is used in drug development and pharmacokinetic studies. In industry, it is utilized in the production of labeled compounds for various applications.

作用機序

Target of Action

l-Alanine-d7, a deuterium-labeled form of l-Alanine , primarily targets the alanine aminotransferase enzyme . This enzyme plays a crucial role in the transamination process, where it facilitates the conversion of pyruvate and glutamate into alanine and 2-oxoglutarate .

Mode of Action

l-Alanine-d7 interacts with its target, the alanine aminotransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the transamination process, converting pyruvate and glutamate into alanine and 2-oxoglutarate . This interaction results in changes in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system .

Biochemical Pathways

l-Alanine-d7 affects several biochemical pathways. It is involved in sugar and acid metabolism, playing a key role in microbial carbon and nitrogen metabolism . It also contributes to spore formation and photosynthesis . Furthermore, l-Alanine-d7 can be applied in the biosynthesis of l-Alanine from cheap carbon sources like glucose .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a molecule can be influenced by deuteration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of l-Alanine-d7’s action are primarily seen in its role in metabolism and energy provision. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system . It also exhibits significant anti-proliferative and anti-bacterial activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of l-Alanine-d7 involves the incorporation of deuterium atoms into the alanine molecule. This can be achieved through various chemical reactions, such as reductive amination of pyruvate. The reaction conditions typically require the use of deuterium-labeled reagents and catalysts to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of l-Alanine-d7 involves large-scale chemical synthesis using specialized equipment and techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet the required standards for scientific research applications.

化学反応の分析

Types of Reactions

l-Alanine-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of regular l-alanine but with the presence of deuterium atoms, which can affect the reaction kinetics and mechanisms.

Common Reagents and Conditions

Common reagents used in reactions involving l-Alanine-d7 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions may vary depending on the specific reaction being performed, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving l-Alanine-d7 include oxidized and reduced derivatives of alanine, as well as substituted alanine derivatives. These products are often used in further research studies to understand metabolic pathways and biochemical processes.

類似化合物との比較

l-Alanine-d7 is compared with other similar compounds, such as regular l-alanine and other deuterium-labeled amino acids. The uniqueness of l-Alanine-d7 lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Other similar compounds may not have the same level of labeling or may be used for different purposes.

List of Similar Compounds

l-Alanine

l-Alanine-d2

l-Alanine-d3

l-Alanine-d4

l-Alanine-d5

l-Alanine-d6

特性

IUPAC Name |

deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VQIVFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do heat capacity and electron spin echo measurements provide about the low-temperature behavior of L-Alanine-d7?

A1: Both heat capacity and electron spin echo (ESE) measurements reveal the presence of dynamic orientational disorder in L-Alanine-d7 lattices at cryogenic temperatures (below 20 K) [, ]. This disorder manifests as a "boson peak" in heat capacity data and an anomalous increase in spin-lattice relaxation rates observed through ESE []. These findings suggest the existence of thermally activated low-frequency vibrational modes in the crystal structure at these extremely low temperatures.

Q2: How does pressure impact the crystal structure of L-Alanine-d7?

A2: Neutron powder diffraction studies reveal that applying pressure to L-Alanine-d7 leads to anisotropic compression of its crystal structure []. The a axis, which is least aligned with the dominant hydrogen bonding network, compresses more rapidly than the c axis. Interestingly, despite becoming metrically tetragonal around 2 GPa, the structure retains its orthorhombic symmetry throughout the studied pressure range, contradicting previous interpretations of phase transitions based on spectroscopic data []. This suggests that the observed spectroscopic changes likely arise from conformational adjustments within the ammonium group rather than a change in the overall crystallographic symmetry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

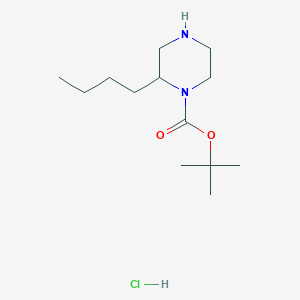

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

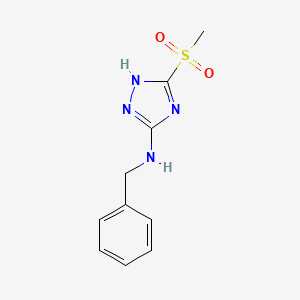

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)

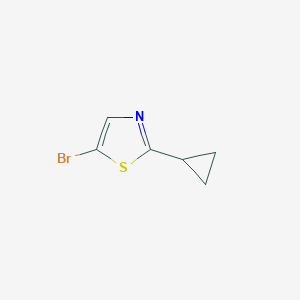

![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)